L-Cystine bis(tert-butyl ester) dihydrochloride
Description
L-Cystine bis(tert-butyl ester) dihydrochloride (CAS 38261-78-8) is a derivative of the amino acid L-cystine, modified with tert-butyl ester groups and stabilized as a dihydrochloride salt. This compound is widely used in scientific research for synthesizing peptides, proteins, and nanomaterials, as well as in the development of integrin antagonists via chelate oxorhenium complexes . Its molecular formula is reported as C₁₄H₃₀Cl₂N₂O₄S₂ (MW: 425.44 g/mol) in some sources and C₁₄H₂₈N₂O₄S₂ (MW: 352.51 g/mol) in others, likely reflecting differences in salt form or calculation methodologies . The compound is a white solid, soluble in chloroform, dichloromethane, and DMSO, and requires storage at 2–8°C to maintain stability .
Properties
IUPAC Name |
tert-butyl 2-amino-3-[[2-amino-3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]disulfanyl]propanoate;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28N2O4S2.2ClH/c1-13(2,3)19-11(17)9(15)7-21-22-8-10(16)12(18)20-14(4,5)6;;/h9-10H,7-8,15-16H2,1-6H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEFUTIQOPVMOJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CSSCC(C(=O)OC(C)(C)C)N)N.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H30Cl2N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,2’R)-Di-tert-butyl 3,3’-disulfanediylbis(2-aminopropanoate) dihydrochloride typically involves the reaction of tert-butyl 2-aminopropanoate with a disulfide-containing reagent under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation and is followed by purification steps to isolate the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process ensures high purity and consistency, which are crucial for its applications in research and industry.
Chemical Reactions Analysis
Types of Reactions
(2R,2’R)-Di-tert-butyl 3,3’-disulfanediylbis(2-aminopropanoate) dihydrochloride can undergo various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfonic acids.
Reduction: The disulfide bond can be reduced to thiols using reducing agents like dithiothreitol (DTT).
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Thiols.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
L-Cystine bis(tert-butyl ester) dihydrochloride is a chemical compound with the molecular formula and a molecular weight of 425.4 g/mol . It is also known under other names such as L-Cystine bis(t-butyl ester) dihydrochloride and (2R,2'R)-Di-tert-butyl 3,3'-disulfanediylbis(2-aminopropanoate) dihydrochloride . This compound is a key reagent in peptide synthesis and pharmaceutical research because of its stability and solubility . It is commercially available as the dihydrochloride salt .
Applications
This compound is widely utilized in various research fields .
Pharmaceutical Development
- It serves as a precursor in synthesizing pharmaceuticals, particularly those targeting oxidative stress and related conditions .
Antioxidant Research
- The compound is used in studies exploring antioxidant properties, aiding researchers in understanding how to combat free radicals in biological systems .
Cosmetic Formulations
- It is incorporated into skincare products for its potential skin-repairing and anti-aging benefits, appealing to the cosmetics industry . Cysteine, derived from this compound, has cosmetic uses, including as a glutathione precursor . N,N’-diacetyl-L-Cystine (NDAC), synthesized using L-Cystine bis(tert-butyl ester), offers superior functional benefits, including enhanced cysteine delivery for cosmetic applications, and is more stable and odorless compared to other cystine esters .
Biochemical Studies
- It is valuable in protein synthesis research, especially in studies involving cysteine and its derivatives, helping to understand protein structure and function .
Food Industry Applications
- The compound is used as a food additive to enhance the nutritional profile of certain products, particularly those aimed at improving health outcomes .
Synthesis of N,N’-diacetyl-L-Cystine (NDAC)
This compound is used in a two-step process to prepare N,N’-diacetyl-L-Cystine (NDAC) :
Step 1 : Preparation of N,N’-diacetyl-di-tert-butyl-L-cystine.
- A solution of di-tert-butyl-L-cystine (1 molar equivalent) as the dihydrochloride salt is prepared in water at temperatures ranging between 5-50 °C .
- The acetylating agent acetic anhydride (2-5 molar equivalents) is added to the solution .
- A base, preferably an inorganic base such as sodium bicarbonate or sodium hydroxide (2-6 molar equivalents), is added to the solution to form a mixture .
- The reaction is allowed to occur by stirring the mixture at temperatures between 5-50 °C until all the di-tert-butyl-L-cystine starting material is consumed, typically between 1-24 hours, and the desired N,N’-diacetyl-di-tert-butyl-L-cystine product precipitates out of solution .
Step 2 : Removal of the tert-butyl group.
Mechanism of Action
The mechanism of action of (2R,2’R)-Di-tert-butyl 3,3’-disulfanediylbis(2-aminopropanoate) dihydrochloride involves its ability to form and break disulfide bonds. This property allows it to interact with proteins and other biomolecules that contain cysteine residues, influencing their structure and function. The compound’s effects are mediated through redox reactions, which can alter the oxidative state of the target molecules.
Comparison with Similar Compounds
Structural and Functional Differences
The tert-butyl ester derivative is compared below with three structurally related cystine derivatives:
Key Findings
L-Cystine dimethyl ester dihydrochloride (CAS 32854-09-4)
- Structure: Methyl ester groups enhance reactivity, making it suitable for polymerization (e.g., NBACA monomer synthesis) .
- Cost : Significantly cheaper than tert-butyl derivatives, reflecting simpler synthesis .
L-Cystine bis(N′-methylpiperazide)
- Structure : Replaces esters with amides, improving aqueous solubility and cystine dissolution capacity.
- Efficacy : Outperforms dimethyl ester derivatives in reducing stone formation in preclinical models .
L-Cystine N,N’-bis[(phenylmethoxy)carbonyl] dimethyl ester
- Structure : Combines methyl esters with protective phenylmethoxycarbonyl groups.
- Application : Used in stepwise peptide synthesis to protect thiol groups during reactions .
Pharmacological and Industrial Relevance
Biological Activity
L-Cystine bis(tert-butyl ester) dihydrochloride is a derivative of L-cystine that has garnered attention for its potential biological activities, particularly in drug development and biochemical research. This compound, characterized by its unique structural properties, including two tert-butyl ester groups and a disulfide bond, plays a significant role in various biological processes.
- Molecular Formula : C₁₄H₃₀Cl₂N₂O₄S₂
- Molecular Weight : Approximately 425.43 g/mol
- CAS Number : 38261-78-8
The compound's structure enhances its stability and solubility, making it suitable for diverse applications in biochemical studies and therapeutic developments .
This compound exhibits biological activity primarily through its interaction with integrins, which are cell surface receptors that mediate cell adhesion and signaling. This interaction can influence cellular processes such as migration and proliferation, making the compound a candidate for therapeutic applications in cancer treatment and other diseases involving aberrant cell adhesion .
Key Biological Activities
- Integrin Antagonism : The compound has been identified as an integrin antagonist, inhibiting cell adhesion processes that are crucial in cancer metastasis.
- Cystine Uptake Modulation : Research indicates that this compound can affect cystine uptake in various cell types, influencing reactive oxygen species (ROS) regulation and T cell activation .
- Chelation Properties : this compound can form chelates with metal ions, potentially enhancing or inhibiting specific biological pathways.
Case Studies and Experimental Data
Several studies have explored the biological activity of this compound:
- Cystine Uptake in T Cells : A study demonstrated that stimulation of T cells resulted in increased uptake of cystine, which was measured using a fluorescent probe (CystineFITC). The findings indicated that CD8+ T cells showed higher cystine uptake compared to CD4+ T cells, suggesting a role for this compound in modulating cellular redox states .
- Impact on ROS Levels : The modulation of cystine uptake was linked to alterations in ROS levels within T cells. Increased cystine uptake correlated with decreased cROS levels, indicating an upregulation of detoxification pathways in activated T cells .
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| N,N'-Diacetyl-L-cystine bis(tert-butyl) diester | C₁₄H₃₄N₂O₄S₂ | Contains acetyl groups; used in different biochemical contexts |
| L-Cystine | C₆H₁₂N₂O₄S₂ | Natural amino acid; directly involved in protein synthesis |
| Di-tert-butyl (2R,2'R)-3,3'-disulfanediylbis(2-aminopropanoate) dihydrochloride | C₁₄H₃₀Cl₂N₂O₄S₂ | Similar structure but includes additional functional groups affecting solubility |
This compound stands out due to its dual hydrochloride salt form, which enhances its stability and solubility compared to its analogs. Its specific application as an integrin antagonist differentiates it from other cysteine derivatives that may not possess this functionality .
Q & A
Basic Research Questions
Q. What are the optimal synthetic methodologies for preparing L-Cystine bis(tert-butyl ester) dihydrochloride, and how do reaction conditions influence yield and purity?
- Answer : The synthesis typically involves esterification of L-cystine with tert-butanol under acidic conditions. Critical factors include stoichiometric ratios of tert-butanol to cystine, reaction temperature (controlled between 0–25°C to minimize side reactions), and use of HCl as a catalyst. Post-synthesis purification via recrystallization or chromatography is essential to achieve >95% purity, as noted in supplier specifications . Impurities often arise from incomplete esterification or hydrolysis of the tert-butyl group; monitoring via HPLC or NMR is recommended .
Q. How can the structural integrity of this compound be validated post-synthesis?
- Answer : X-ray crystallography (e.g., space group P2₁/n) and spectroscopic methods (FT-IR, NMR) are standard for confirming bond configurations and stereochemistry. For example, torsion angles and bond lengths (C–S: ~1.81 Å, C–O: ~1.43 Å) should align with literature values for L-cystine derivatives . Electron Spin Resonance (ESR) is additionally used to detect metal ion interactions, such as Cu²+ doping, which can distort crystal lattices .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in reported biological activities (e.g., antioxidant vs. pro-oxidant effects) of this compound?
- Answer : Contradictions may arise from context-dependent redox behavior. Methodological solutions include:
- Dose-response assays : Test across concentrations (e.g., 1–100 µM) in cell-free (e.g., DPPH scavenging) vs. cellular systems (e.g., ROS detection with H₂DCFDA).
- Environmental modulation : Vary oxygen tension or glutathione levels to assess redox switching.
- Comparative studies : Use analogs like L-Cystine dimethyl ester dihydrochloride (CAS 32854-09-4) as controls to isolate tert-butyl ester effects .
Q. How can researchers leverage this compound to study metal ion coordination in biological systems?
- Answer : The compound’s disulfide bridge and ester groups enable selective metal binding. For example:
- Cu²+ doping : Co-crystallize with CuCl₂ and analyze via ESR to identify ligand fields (e.g., g-values: 2.02–2.34 for Cu²+ complexes) .
- Competitive binding assays : Compare affinity for transition metals (Fe³+, Zn²+) using ITC or fluorescence quenching.
- Therapeutic relevance : Study metal-induced oxidative stress mitigation in cystinuria models, where analogous compounds reduce crystal growth .
Q. What advanced techniques characterize the compound’s role in peptide synthesis, particularly in disulfide bond formation?
- Answer : The tert-butyl ester protects thiol groups during solid-phase synthesis. Key steps include:
- Selective deprotection : Use TFA/CH₂Cl₂ to remove tert-butyl groups without cleaving disulfides.
- Oxidative folding : Monitor disulfide bridging via circular dichroism (CD) or mass spectrometry.
- Troubleshooting : Address misfolding by adjusting redox buffers (e.g., glutathione ratios) or using chaperone proteins .
Methodological Considerations
Q. How does the tert-butyl ester moiety influence solubility and stability in aqueous vs. organic matrices?
- Answer : The tert-butyl group enhances lipid solubility (logP ~1.2), making it suitable for organic-phase reactions (e.g., MTBE extraction). In aqueous buffers (pH 4–6), the ester hydrolyzes slowly (t₁/₂ ~24–48 hrs at 25°C), necessitating cold storage (2–8°C) to prolong stability . Solubility profiles can be optimized using co-solvents (e.g., DMSO:water mixtures).
Q. What are the best practices for analyzing interactions between this compound and biomacromolecules (e.g., proteins, DNA)?
- Answer : Employ a combination of:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
